molecular formula C15H18FN5O3 B2917844 N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 1203373-82-3

N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2917844
CAS No.: 1203373-82-3
M. Wt: 335.339
InChI Key: VQKDYZLDFLATRH-UHFFFAOYSA-N
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Description

N4-(4-Fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative with a nitro group at position 5, a methyl group at position 6, and distinct substitutions at the N2 and N4 positions. The N4 substituent is a 4-fluorophenyl group, while the N2 group is a branched aliphatic chain (1-methoxypropan-2-yl). The nitro group at position 5 enhances electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3/c1-9(8-24-3)17-15-18-10(2)13(21(22)23)14(20-15)19-12-6-4-11(16)5-7-12/h4-7,9H,8H2,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDYZLDFLATRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC(C)COC)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution Reactions: The fluorophenyl and methoxypropan-2-yl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halogenated precursors, base catalysts such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of new derivatives with different substituents replacing the fluorophenyl group.

Scientific Research Applications

Based on the search results, here's what is known about the compound N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine:

Chemical Properties and Structure

This compound is a synthetic organic compound with a complex structure. It contains a fluorophenyl group, a methoxypropan-2-yl group, and a nitropyrimidine core.

Key identifiers include:

  • IUPAC Name: 4-N-(4-fluorophenyl)-2-N-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
  • Molecular Formula: C15H18FN5O3
  • Molecular Weight: 335.33 g/mol

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide, forming corresponding carboxylic acids or ketones.
  • Reduction: Reducing the nitro group to an amine using hydrogen gas with a palladium catalyst or sodium borohydride, resulting in the formation of amines.
  • Substitution: Participating in nucleophilic substitution reactions where the fluorophenyl group is replaced by other nucleophiles under appropriate conditions, leading to new derivatives.

Potential Applications

While the search results do not explicitly detail specific applications of this compound, the information provided allows for potential applications to be inferred. Given its chemical properties and reactivity, this compound may be relevant in the following areas:

  • Pharmaceutical Research: As a building block in the synthesis of more complex molecules with potential pharmaceutical activity. The presence of the pyrimidine core, fluorophenyl, and nitro groups suggests it could be a valuable intermediate in drug discovery.
  • Agrochemical Research: Similar to pharmaceutical applications, the compound might be used in the synthesis of agrochemicals.
  • Chemical Research: As a reagent in various chemical reactions, particularly in oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between the target compound and analogous pyrimidine derivatives:

Compound Name Substituents (N2/N4/Position 5) Functional Groups Structural Features References
N4-(4-Fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine N2: 1-methoxypropan-2-yl; N4: 4-fluorophenyl; 5: NO₂ Nitro, fluoro, methoxyalkyl Branched aliphatic N2 group; strong electron-withdrawing nitro group at C5
N4-(3-Methoxyphenyl)-N2-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine N2: 3-methoxyphenyl; N4: 4-fluorophenyl; 5: NO₂ Nitro, fluoro, methoxy Aromatic N2 and N4 groups; planar structure with π-π stacking interactions
5-[(4-Fluoroanilino)methyl]-N-(4-methylphenyl)-6-methyl-2-phenylpyrimidin-4-amine N4: 4-methylphenyl; C5: (4-fluoroanilino)methyl Aminomethyl, fluoro, methyl Intramolecular N–H⋯N hydrogen bond (2.982 Å); dihedral angles: 11.3–70.1°
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine N4: 2-fluorophenyl; C5: (4-ethoxyphenyl)aminomethyl Ethoxy, fluoro, aminomethyl Intermolecular N–H⋯N and C–H⋯O bonds; π–π stacking (centroid distance: 3.692 Å)
N2-(Benzodioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine N2: benzodioxolylmethyl; N4: furanylmethyl; 5: NO₂ Nitro, heterocyclic substituents Aliphatic and aromatic hybrid substituents; potential for diverse binding modes

Key Differences and Implications

This could enhance bioavailability in pharmacokinetic profiles. In contrast, compounds with aromatic N2 groups (e.g., 2-fluorophenyl in ) rely on π-π stacking for crystal stabilization, which may limit solubility.

Position 5 Functionalization: The nitro group at C5 in the target compound and introduces strong electron-withdrawing effects, likely increasing electrophilicity compared to aminomethyl () or unsubstituted analogs. This may enhance interactions with nucleophilic biological targets (e.g., enzymes).

Hydrogen Bonding and Crystal Packing: Compounds with aminomethyl groups at C5 () exhibit intramolecular N–H⋯N hydrogen bonds (2.940–2.982 Å), stabilizing specific conformations. The target compound lacks this feature but may form alternative interactions via its methoxypropan group. Weak C–H⋯F and π–π interactions dominate in fluorophenyl-containing derivatives (e.g., centroid distance 3.708 Å in ), suggesting similar packing behavior in the target compound.

Biological Activity: Pyrimidine derivatives with aminomethyl or nitro groups exhibit antibacterial and antifungal activity (). The nitro group in the target compound may enhance antimicrobial potency due to increased reactivity, though specific data are pending.

Research Findings and Trends

  • The target compound’s 4-fluorophenyl group may adopt intermediate angles, balancing steric and electronic effects.
  • Synthetic Accessibility : Aliphatic N2 groups (e.g., 1-methoxypropan-2-yl) are synthetically tractable via alkylation reactions, whereas aromatic substituents often require cross-coupling methodologies .

Biological Activity

N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine Core : A five-membered ring containing nitrogen atoms.
  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Methoxypropan-2-yl Group : Contributes to the compound's solubility and stability.
  • Nitro Group : Potentially involved in redox reactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • DNA Interference : The nitro group may facilitate interactions with DNA, disrupting replication processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against various human tumor cell lines using the National Cancer Institute (NCI) 60 cell line panel. The results indicated significant cytotoxic effects, with notable mean growth inhibition (GI50) values indicating its potential as an anticancer agent.

Cell Line TypeGI50 (μM)TGI (μM)LC50 (μM)
Non-small cell lung15.7250.68<100
CNS Cancer49.97--
Melanoma22.59--
Ovarian Cancer27.71--
Prostate Cancer44.35--
Breast Cancer15.65--

These findings suggest that the compound exhibits selective cytotoxicity against certain cancer types, which could be leveraged for therapeutic development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary assays indicated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

A comprehensive study conducted by the National Cancer Institute assessed the compound's efficacy across multiple cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in lung and breast cancer cells.

Furthermore, another research highlighted its safety profile and pharmacokinetic properties, indicating favorable absorption and distribution characteristics in vivo, which are crucial for drug development.

Q & A

Q. What are the optimal synthetic routes for N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine?

Methodological Answer:

  • Stepwise Functionalization : Begin with a pyrimidine core (e.g., 5-nitropyrimidine) and sequentially introduce substituents. For example:

N4-Arylation : React with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to attach the 4-fluorophenyl group .

N2-Alkylation : Use 1-methoxypropan-2-yl chloride in the presence of a base (e.g., K2_2CO3_3) to introduce the methoxypropyl group at N3.

Methylation at C6 : Employ methyl iodide and a palladium catalyst for regioselective methylation .

  • Yield Optimization : Monitor reaction progress via HPLC (as in ’s impurity profiling) to ensure minimal byproducts.

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of substituents, as demonstrated for analogous pyrimidine derivatives in and .
  • Spectroscopic Analysis :
  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify fluorophenyl and methoxypropyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
    • Comparative Analysis : Cross-reference with structural data from related compounds, such as N-methylmethanesulfonamide-substituted pyrimidines () .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Conduct assays across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if nitro group reduction (to amine) alters activity, as nitro groups are prone to metabolic modification .
  • Control for Solubility : Address discrepancies by testing in solvents like DMSO/PBS mixtures, ensuring consistent solubility across experiments.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Replace substituents systematically:
  • Swap 4-fluorophenyl with 4-chlorophenyl ( compares fluorophenyl vs. methoxyphenyl analogs) .
  • Vary the N2-alkyl group (e.g., isopropyl vs. methoxypropyl) to assess steric/electronic effects.
    • Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities.
    • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
  • Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH at 40°C for 24 hours; analyze degradation products via LC-MS.
  • Thermal Stability : Heat at 60°C for 48 hours and monitor nitro group integrity (common instability site) .
    • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using HPLC (as in ’s impurity analysis) .

Q. How can synthetic impurities be identified and quantified?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Reference ’s pharmacopeial standards for validation .
  • Synthesis of Impurity Standards : Prepare suspected byproducts (e.g., des-nitro or N-dealkylated analogs) for spiking experiments.
  • Quantitative NMR (qNMR) : Employ 19F^{19}\text{F}-NMR for fluorophenyl-containing impurities to enhance specificity.

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